

Application Notes: (R)-INCB054329 (Pemigatinib)

In Vitro Assays

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Compound of Interest

Compound Name: (R)-INCB054329

Cat. No.: B608088

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Introduction

(R)-INCB054329, also known as Pemigatinib (INCB054828), is a potent and selective small molecule inhibitor with a dual mechanism of action. It primarily targets the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, which are key drivers in various cancers.[1][2][3][4][5] Constitutive FGFR signaling can promote the proliferation and survival of malignant cells.[6] Pemigatinib inhibits the kinase activity of FGFR, which can lead to a decrease in tumor cell proliferation and survival in tumors driven by FGFR.[6]

Additionally, INCB054329 has been characterized as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][7] By binding to the bromodomains of BET proteins, it disrupts chromatin remodeling and the expression of certain growth-promoting genes, which can inhibit tumor cell growth.[7]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of **(R)-INCB054329**, including its inhibitory effects on both FGFR kinases and cancer cell proliferation.

Data Presentation

The inhibitory activity of **(R)-INCB054329** has been quantified against its primary targets and in various cancer cell lines.

Table 1: FGFR Kinase Inhibition

This table summarizes the half-maximal inhibitory concentrations (IC50) of Pemigatinib against recombinant human FGFR enzymes in cell-free assays.

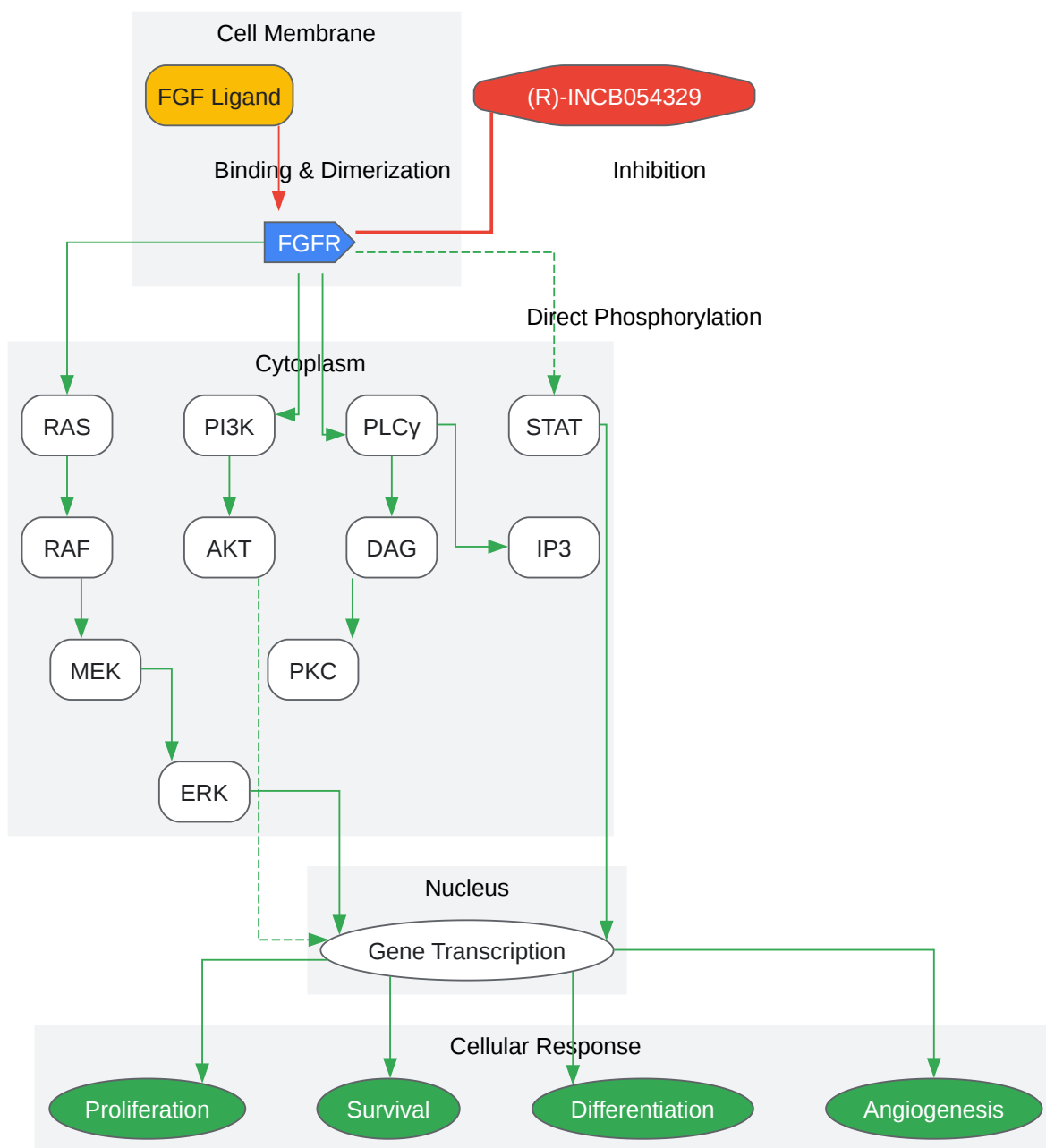
Target	IC50 (nM)
FGFR1	0.4[2][3][4][8]
FGFR2	0.5[2][3][4][8]
FGFR3	1.0 - 1.2[2][3][4][8]
FGFR4	30[2][3][4][8]

Table 2: BET Bromodomain Inhibition and Anti-Proliferative Activity

This table presents the IC50 values of INCB054329 against individual BET bromodomains and the median 50% growth inhibition (GI50) value in a panel of hematologic cancer cell lines.

Target/Cell Line	IC50/GI50 (nM)
BRD2-BD1	44[1]
BRD2-BD2	5[1]
BRD3-BD1	9[1]
BRD3-BD2	1[1]
BRD4-BD1	28[1]
BRD4-BD2	3[1]
BRDT-BD1	119[1]
BRDT-BD2	63[1]
Hematologic Cancer Cell Lines (Median GI50)	152[1][9]

Signaling Pathway



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Simplified FGFR signaling pathway and point of inhibition.

Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay (Biochemical)

This protocol describes a general method to determine the IC₅₀ value of **(R)-INCB054329** against FGFR kinases.

Objective: To quantify the direct inhibitory effect of **(R)-INCB054329** on the enzymatic activity of recombinant FGFR1, 2, and 3.

Materials:

- Recombinant human FGFR1, FGFR2, FGFR3 kinase domains
- **(R)-INCB054329** (Pemigatinib)
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
- 384-well white assay plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of **(R)-INCB054329** in DMSO, starting from a high concentration (e.g., 10 µM). The final DMSO concentration in the assay should be ≤1%.
- Assay Plate Setup:

- Add 2.5 μ L of diluted **(R)-INCB054329** or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
- Add 5 μ L of a 2x kinase/substrate solution (containing the specific FGFR enzyme and Poly(Glu, Tyr) substrate in kinase assay buffer) to each well.
- Pre-incubate the plate at room temperature for 15-20 minutes.
- Initiate Reaction: Add 2.5 μ L of a 4x ATP solution (prepared in kinase assay buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near the K_m for each enzyme.
- Incubation: Incubate the plate at room temperature for 1 hour.
- Signal Detection:
 - Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
 - Briefly, add 10 μ L of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
 - Add 20 μ L of Kinase Detection Reagent and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence signal using a plate reader.
- Data Analysis:
 - Normalize the data using vehicle (DMSO) control wells (0% inhibition) and no-enzyme wells (100% inhibition).
 - Plot the normalized percent inhibition against the logarithm of the compound concentration.
 - Calculate the IC_{50} value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of **(R)-INCB054329** on cancer cell lines.

Objective: To determine the GI50 (50% growth inhibition) value of **(R)-INCB054329** in cancer cell lines with known FGFR alterations.

Materials:

- Cancer cell lines (e.g., hematologic cancer cell lines)[9]
- Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **(R)-INCB054329** (Pemigatinib)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- 96-well clear-bottom, white-walled tissue culture plates
- Luminometer

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
 - Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **(R)-INCB054329** in culture medium.

- Remove the medium from the wells and add 100 μ L of the medium containing the diluted compound or vehicle (DMSO) control.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[\[10\]](#)
- Viability Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Determine the GI50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Target Modulation

This protocol is for detecting changes in the expression or phosphorylation status of proteins within the FGFR signaling pathway following treatment with **(R)-INCB054329**.

Objective: To confirm target engagement by assessing the modulation of downstream signaling proteins (e.g., p-ERK, c-MYC) or the expression of target proteins like FGFR3.[\[10\]](#)

Materials:

- Cancer cell lines
- **(R)-INCB054329** (Pemigatinib)

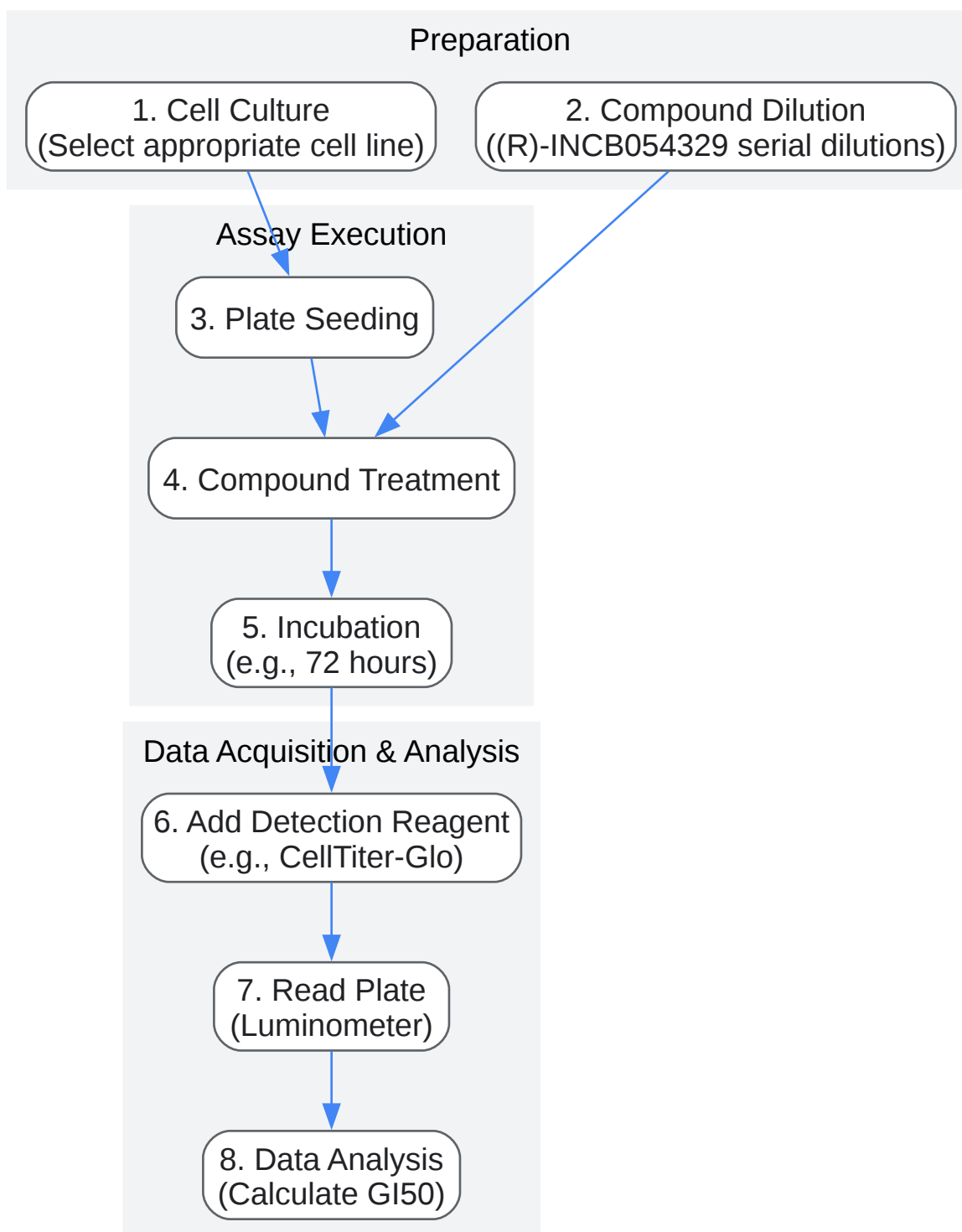
- RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF membrane
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-c-MYC, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of **(R)-INCB054329** or DMSO for a specified time (e.g., 4 to 24 hours).
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Transfer:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by size on an SDS-PAGE gel.

- Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Apply ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
- Analysis: Analyze the band intensities relative to a loading control (e.g., GAPDH or β -actin) to determine the effect of the compound on protein expression or phosphorylation.

Experimental Workflow



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General workflow for a cell-based in vitro assay.

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